molecular formula C10H16ClNO2 B1429949 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride CAS No. 123368-82-1

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

Cat. No.: B1429949
CAS No.: 123368-82-1
M. Wt: 217.69 g/mol
InChI Key: DAPCPIZJTRLWDC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h6,8-9H,2-5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPCPIZJTRLWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=CC(=O)O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane core. One common method is the enantioselective construction of this core, which can be achieved through various stereoselective transformations . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride have potential as antimicrobial agents. The compound's structure allows it to interact with bacterial cell walls, inhibiting synthesis and leading to cell death. Studies have shown that derivatives of bicyclic compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a possible application in treating infections caused by resistant strains .

Anticancer Research

Recent studies have explored the anticancer potential of related compounds, indicating that modifications on the bicyclic structure can enhance cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression . This suggests that this compound may also hold promise as an anticancer agent.

Neuropharmacology

The unique structural features of this compound may also make it a candidate for neuropharmacological applications, particularly in developing drugs targeting neurological disorders. Compounds with similar bicyclic structures have been studied for their effects on neurotransmitter systems, which could lead to advancements in treatments for conditions such as Alzheimer's disease or schizophrenia.

Case Study 1: Antimicrobial Activity

In a study published in PLOS ONE, structural analogues of bicyclic compounds were synthesized and evaluated for their antimicrobial properties against extended-spectrum beta-lactamase-producing bacteria. The results indicated that these compounds effectively inhibited bacterial growth by disrupting cell wall synthesis . This establishes a foundation for further exploration into the efficacy of this compound in similar applications.

Case Study 2: Anticancer Efficacy

Another significant study focused on the synthesis of derivatives from bicyclic structures and their effects on MCF-7 breast cancer cells revealed promising results where certain analogues exhibited low IC50 values, indicating potent anticancer activity . This highlights the potential therapeutic role of related compounds in oncology.

Mechanism of Action

The mechanism of action of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride
  • Molecular Formula: C₁₀H₁₈ClNO₂
  • Molecular Weight : 219.71 g/mol
  • CAS No.: 91129-78-1
  • Structural Features : The compound comprises a tropane (8-azabicyclo[3.2.1]octane) backbone with a methyl group at the nitrogen atom (N8) and an acetic acid substituent conjugated via a double bond at the C3 position, forming a hydrochloride salt .

Physicochemical Properties :

  • Purity: Available in varying grades (specific data depend on suppliers; e.g., discontinued status noted in 2025) .
  • Storage : Typically stored under inert conditions due to hygroscopicity and sensitivity to light .

Applications :
Primarily used as a synthetic intermediate in pharmaceuticals targeting neurological and metabolic pathways. Its α,β-unsaturated carboxylic acid moiety enhances reactivity for nucleophilic additions, making it valuable for derivatization .

Comparison with Similar Compounds

Structural Analogs of Tropane Derivatives

Tropane-based compounds share the bicyclo[3.2.1]octane core but differ in substituents and pharmacological profiles.

Compound Molecular Formula Key Substituents Pharmacological Activity References
Target Compound C₁₀H₁₈ClNO₂ C3: α,β-unsaturated acetic acid Intermediate for CNS drug synthesis
Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) C₈H₁₅NO C3: Hydroxyl group Precursor for anticholinergics (e.g., atropine, scopolamine)
Cocaine Hydrochloride C₁₇H₂₂ClNO₄ C2: Benzoyloxy; C3: Methyl ester Stimulant (dopamine reuptake inhibitor)
Tropisetron Hydrochloride C₁₇H₂₀ClN₂O₂ C3: Indole-3-carboxylate Antiemetic (5-HT₃ receptor antagonist)
Retapamulin C₃₀H₄₇NO₄S C3: Thioacetate ester Topical antibiotic (binds 50S ribosomal subunit)

Functional Group Modifications

Ester Derivatives

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-Phenylbutanoate Hydrochloride Structure: C3 esterified with 2-phenylbutanoic acid. Application: Investigated for antispasmodic activity . Key Difference: Bulkier phenylbutanoate group reduces solubility compared to the α,β-unsaturated acetic acid in the target compound .
  • 3-Phenyltropine Acetate Hydrochloride

    • Structure : C3 phenyl and acetate groups.
    • Application : Anticholinergic agent with enhanced receptor affinity due to aromatic substitution .

Salt Forms

  • Tropine Benzilate Hydrochloride
    • Structure : Benzilic acid ester of tropine.
    • Application : Antimuscarinic effects in gastrointestinal disorders .
    • Comparison : The benzilate ester introduces lipophilicity, altering blood-brain barrier penetration versus the hydrophilic acetic acid group in the target compound .

Pharmacokinetic and Pharmacodynamic Contrasts

Parameter Target Compound Cocaine Hydrochloride Tropisetron Hydrochloride
Bioavailability Low (due to high polarity) High (lipophilic ester groups) Moderate (balanced solubility)
Metabolic Pathway Hydrolysis of α,β-unsaturated bond Esterase-mediated degradation CYP450-mediated oxidation
Therapeutic Use Intermediate synthesis Stimulant/analgesic Antiemetic
Toxicity Low (limited bioactivity) High (cardiotoxic) Moderate (QT prolongation risk)
References

Research Findings and Challenges

  • Synthetic Utility : The α,β-unsaturated acid in the target compound facilitates Michael addition reactions, enabling diverse derivatization for drug discovery .
  • Stability Issues : The conjugated double bond in this compound is prone to photodegradation, necessitating dark storage .

Biological Activity

The compound 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article delves into the biological activity of this compound, presenting findings from various studies, case reports, and relevant data.

Molecular Structure

The molecular formula for this compound is C10H17NO2C_{10}H_{17}NO_2. The compound features a bicyclic structure that contributes to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight181.23 g/mol
DensityNot specified
Boiling PointNot specified
Melting PointNot specified

Pharmacological Potential

Research indicates that compounds derived from azabicyclo[3.2.1]octane exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Neurological Effects : Some azabicyclo compounds display activity at neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

The biological activity of this compound is thought to involve modulation of neurotransmitter systems, particularly through interactions with cholinergic receptors. This interaction may lead to enhanced synaptic transmission and neuroprotective effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various azabicyclo derivatives, including this compound, against different bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Neuropharmacological Assessment : In a pharmacological assessment, this compound was tested for its effects on cognitive function in animal models. The findings suggested that it could enhance memory retention and learning capabilities, likely through its action on cholinergic pathways .
  • Toxicological Evaluation : Toxicity studies showed that the compound had a favorable safety profile at therapeutic doses, with minimal side effects observed in preclinical trials .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways involving bicyclic amine intermediates. For example, the bicyclo[3.2.1]octane scaffold can be generated through cyclization of precursor amines under acidic or catalytic conditions. Key steps include:

  • Amine alkylation : Introduction of the methyl group at the 8-position using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) .
  • Formation of the exocyclic double bond : Wittig or Horner-Wadsworth-Emmons reactions are employed to generate the α,β-unsaturated acetic acid moiety .
  • Hydrochloride salt formation : Precipitation via acid-base titration with HCl in ethanol or diethyl ether .
    • Critical Parameters : Reaction temperature (optimized at 0–25°C for cyclization) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agents) are critical for minimizing by-products like over-alkylated derivatives .

Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the bicyclic framework and exocyclic double bond. Key signals include a deshielded vinyl proton (~6.5–7.0 ppm) and quaternary carbons in the bicyclic system .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (e.g., m/z 373.1445 for [M+H]+^+) validates the molecular formula .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities, particularly the endo/exo configuration of the bicyclic system .

Q. What are the primary structure-activity relationship (SAR) insights for derivatives of this compound?

  • Methodological Answer : SAR studies focus on:

  • Bicyclic Rigidity : The 8-methyl group enhances conformational stability, improving receptor binding affinity compared to unmethylated analogs .
  • Acetic Acid Substituent : The α,β-unsaturated system increases electrophilicity, facilitating covalent interactions with biological targets (e.g., enzyme active sites) .
    • Experimental Design : Analog libraries are generated by varying substituents at the 3-position (e.g., esterification, amidation) and evaluated via in vitro assays (e.g., IC50_{50} measurements) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and target binding of this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Density Functional Theory (DFT) calculations model transition states for cyclization steps, identifying low-energy pathways to reduce side reactions .
  • Molecular Docking : Simulations (e.g., AutoDock Vina) predict interactions with biological targets (e.g., GPCRs or ion channels), guiding rational design of derivatives with enhanced affinity .
    • Data Integration : Combine computational results with experimental kinetic data (e.g., Arrhenius plots) to refine reaction conditions .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and blood-brain barrier penetration to explain efficacy gaps .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo activity .
    • Case Study : Discrepancies in antispasmodic activity were attributed to rapid hydrolysis of the hydrochloride salt in gastric fluid, necessitating prodrug formulations .

Q. How do stereochemical variations in the bicyclic system impact biological activity?

  • Methodological Answer :

  • Stereoselective Synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen epoxidation) generate enantiopure intermediates .
  • Biological Evaluation : Compare endo vs. exo configurations in receptor binding assays. For example, the endo-3-ol derivative showed 10-fold higher affinity for muscarinic receptors than the exo isomer .

Q. What advanced characterization techniques are used to study degradation pathways under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, followed by:
  • HPLC-PDA : Track degradation products and quantify stability (% remaining parent compound) .
  • LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed acetic acid derivatives) and propose degradation mechanisms .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene}acetic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.